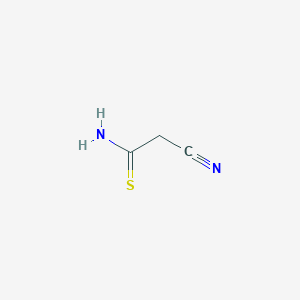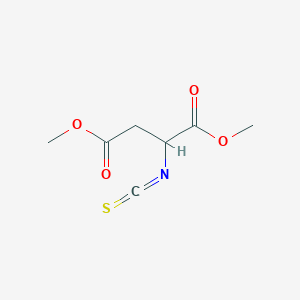
2-シアノチオアセトアミド
概要
説明
2-Cyanothioacetamide is an organic compound with the molecular formula C3H4N2S. It is a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. The compound is characterized by the presence of both a cyano group (-CN) and a thioamide group (-CSNH2), which contribute to its reactivity and utility in various chemical reactions.
科学的研究の応用
2-Cyanothioacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, including pyridines, pyrimidines, and thiazoles.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: 2-Cyanothioacetamide derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
2-Cyanothioacetamide is a versatile compound used in the synthesis of various heterocyclic compounds . The primary targets of 2-Cyanothioacetamide are the biochemical pathways involved in these syntheses. Molecular docking was carried out to search for possible protein targets for the obtained 1,2,4-thiadiazoles .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, (E)-3-Aryl-2-cyanoprop-2-entioamides, prepared by Knoevenagel condensation between aromatic aldehydes and cyanothioacetamide, react with sodium nitrite in acetic acid to form (2E,2′E)-2,2′-(1,2,4-thiadiazole-3,5-diyl)bis[3-arylacrylonitriles] .
Biochemical Pathways
2-Cyanothioacetamide is involved in a variety of transformations of thioamides and their active use in complex formation reactions, in the synthesis of natural compounds and fine organic synthesis . Depending on the conditions, the structure of the thioamide substrate, and the type of oxidant, the products can be the corresponding nitriles, disulfides, carboxylic acids amides, benzothiasoles, 1,2-dithiol derivatives, 1,2,4-thiadiazoles, aminosulfines (thioamide-S-oxides), α-ketothioamides, and others .
Result of Action
The result of 2-Cyanothioacetamide’s action is the formation of a variety of heterocyclic compounds . One of the compounds showed a pronounced antidote effect against the herbicide 2,4-D in a laboratory experiment on sunflower seedlings and under field conditions .
Action Environment
The action of 2-Cyanothioacetamide is influenced by various environmental factors such as the presence of other reactants, temperature, and pH. For example, the interaction of cyanothioacetamide with 2-acetylcyclopentanone, 2-acetylcyclohexanone, and their enamines proceeds with a low regioselectivity . The reaction environment plays a crucial role in determining the selectivity and yield of these reactions.
生化学分析
Biochemical Properties
2-Cyanothioacetamide is known to interact with various enzymes, proteins, and other biomolecules. It is used in the synthesis of 3,4-trans-4-aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates and bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile]. These interactions play a crucial role in the biochemical reactions involving 2-Cyanothioacetamide .
Cellular Effects
It is known that the compound plays a role in the synthesis of certain biochemical compounds .
Molecular Mechanism
The molecular mechanism of 2-Cyanothioacetamide involves its role as a building block in the synthesis of certain compounds. It is used in the synthesis of 3,4-trans-4-aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates and bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] .
Dosage Effects in Animal Models
The effects of different dosages of 2-Cyanothioacetamide in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Transport and Distribution
Information on how 2-Cyanothioacetamide is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions
2-Cyanothioacetamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with hydrogen sulfide in the presence of a base. The reaction typically proceeds as follows:
Cyanoacetamide and Hydrogen Sulfide Reaction:
Another method involves the reaction of cyanoacetic acid with thioamide derivatives under acidic conditions. This method is less common but can be used to produce 2-Cyanothioacetamide with high purity.
Industrial Production Methods
Industrial production of 2-Cyanothioacetamide typically involves the large-scale application of the cyanoacetamide and hydrogen sulfide reaction. The process is optimized for yield and purity, often using continuous flow reactors and automated control systems to maintain reaction conditions.
化学反応の分析
Types of Reactions
2-Cyanothioacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of 2-Cyanothioacetamide can lead to the formation of amines or other reduced sulfur-containing compounds.
Substitution: The cyano and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with 2-Cyanothioacetamide under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines and reduced sulfur compounds
Substitution: Substituted thioamides and cyano derivatives
類似化合物との比較
2-Cyanothioacetamide can be compared with other similar compounds, such as:
Cyanoacetamide (NCCH2CONH2): Lacks the thioamide group, making it less reactive in certain types of reactions.
Thioacetamide (CH3CSNH2): Lacks the cyano group, limiting its utility in the synthesis of cyano-containing heterocycles.
2-Cyanoacetamide (NCCH2CONH2): Similar in structure but lacks the sulfur atom, affecting its reactivity and applications.
Uniqueness
The presence of both the cyano and thioamide groups in 2-Cyanothioacetamide makes it a unique and versatile compound in organic synthesis. Its ability to participate in a wide range of reactions and form diverse products sets it apart from other similar compounds.
特性
IUPAC Name |
2-cyanoethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPYMZQTCPRLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223770 | |
| Record name | Ethanethioamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7357-70-2 | |
| Record name | Cyanothioacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7357-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioamide, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7357-70-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanethioamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-cyanothioacetamide is C3H4N2S, and its molecular weight is 100.14 g/mol.
ANone: While specific spectroscopic data depends on the study and conditions, key features include:
- Mass spectrometry: The molecular ion peak (M+) is typically observed, along with characteristic fragmentation patterns. [, , , ]
- pH: Stability can be affected under strongly acidic or basic conditions. [, ]
- Solvent: Solubility and stability can vary in different solvents. [, , ]
ANone: 2-cyanothioacetamide serves as a valuable reagent in synthesizing various heterocyclic compounds, including:
- Thieno[2,3-b]pyridines: Reacting 2-cyanothioacetamide with enaminones under basic conditions provides a facile route to these compounds. [, , ]
- 3,5-Dicyano-1,2-dihydropyrid-2-ones: A one-pot reaction of 2-cyanothioacetamide with malononitrile and aromatic aldehydes in aqueous media, under microwave irradiation, yields these compounds. [, ]
- 1,2,3-thiadiazole-4-carbimidamides and 5-amino-1,2,3-triazole-4-carbothioamides: Reacting 2-cyanothioacetamides with various azides in water, in the presence of alkali, leads to the formation of these compounds. This method offers an efficient, atom-economic, and environmentally friendly approach. []
A: Water plays a crucial role in influencing the reactivity of azides towards 2-cyanothioacetamides. The reaction pathway can be switched between the formation of 1,2,3-thiadiazole and 1,2,3-triazole derivatives by controlling the solvent and base used. [, ]
ANone: Structural modifications, such as N-aryl or N-alkyl substitutions, can influence the reactivity of 2-cyanothioacetamide. For instance:
- N-aryl 2-cyanothioacetamides: These derivatives have been employed in synthesizing various heterocycles, including 3-cyano-2(1H)-pyridinethiones, chromene-3-carbothioamides, and chromeno[3,4-c]pyridines. []
- α-Alkylated β-diketones: Reacting 2-cyanothioacetamide with these compounds provides access to pyridine-2(1H)-thione, thieno(2,3-b)pyridine, and pyrido(2,3-c)pyrazole derivatives. []
ANone: Yes, computational chemistry plays a role in understanding 2-cyanothioacetamide's properties and reactivity. For example, DFT calculations have been used to:
- Investigate the mechanism of Cornforth-type rearrangement in 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts, which are derived from 2-cyanothioacetamides. []
- Study hydrogen-atom tunneling in 2-cyanothioacetamide. []
ANone: A range of techniques are employed to characterize 2-cyanothioacetamide and its derivatives, as well as to monitor reaction progress and analyze product mixtures. These techniques include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)









![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)



